molecular formula C9H18O2 B154476 1,1-Diethoxy-3-methyl-2-butene CAS No. 1740-74-5

1,1-Diethoxy-3-methyl-2-butene

Cat. No.: B154476
CAS No.: 1740-74-5
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-methyl-2-butene (CAS 1740-74-5) is an acetal derivative with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is structurally characterized by two ethoxy groups (-OCH₂CH₃) attached to the first carbon of a 3-methyl-2-butene backbone. Key physical properties include a density of 0.837 g/mL at 25°C and a boiling point of 53–58°C at 20 mmHg . The compound is classified under UN 3271 for transportation due to its flammability (flash point: 60°C) . Acetals like this are commonly used in organic synthesis as protecting groups for aldehydes or ketones, leveraging their stability under basic conditions and controlled hydrolysis in acidic environments .

Preparation Methods

Conventional Acid-Catalyzed Acetalization

The traditional synthesis of 1,1-diethoxy-3-methyl-2-butene involves the reaction of 3-methyl-2-butenal with triethyl orthoformate in the presence of Brønsted or Lewis acids. Early methods employed catalysts such as phosphoric acid, p-toluenesulfonic acid (PTSA), or sulfuric acid, but these often faced challenges related to side reactions, polymerization of the aldehyde, and moderate yields . For instance, a patent by describes a method where 3-methyl-2-butenal, ethanol, triethyl orthoformate, and phosphoric acid are stirred for 40 hours at room temperature, yielding 85% of the acetal after distillation. However, this approach required precise temperature control and generated significant energy demands during purification .

A comparative study highlighted the limitations of PTSA, which led to aldehyde polymerization and incomplete conversions . Alternative catalysts like potassium hydrogen sulfate showed improved performance, enabling reactions at lower temperatures (2–21°C) and reducing side reactions . These conventional methods, while functional, underscored the need for more efficient and sustainable catalytic systems.

Heteropolyacid-Catalyzed Synthesis

Heteropolyacids (HPAs) have emerged as superior catalysts for acetalization due to their strong acidity, thermal stability, and recyclability. Romanelli et al. demonstrated that vanadium-substituted phosphomolybdic acid (PMo11V) significantly enhances reaction efficiency. In a typical procedure, 3-methyl-2-butenal (18 mmol), triethyl orthoformate (18 mmol), and PMo11V (1 mol%) were stirred in absolute ethanol at 20°C for 1 hour, achieving an 89% yield of this compound . The catalyst’s acidity and structural flexibility facilitated rapid acetal formation while minimizing byproducts.

Table 1: Catalytic Performance of Heteropolyacids

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None35
PMo121170
PW121168
PMo11V 1 1 89
PMo11V0.5175
PMo11V2190

Data adapted from .

The incorporation of vanadium into the HPA framework increased the number of acidic sites, enhancing catalytic activity . PMo11V could be reused four times without significant loss in yield (87–89%), underscoring its practicality for industrial applications .

Process Optimization and Reaction Parameters

Solvent and Temperature Effects

Absolute ethanol served as both solvent and reactant, simplifying the workup process. Reactions conducted at 20°C avoided thermal degradation of the aldehyde, while higher temperatures (>50°C) risked side reactions . Azeotropic distillation with toluene or hexanes facilitated water removal, shifting the equilibrium toward acetal formation .

Green Chemistry Approaches

Recent efforts have prioritized sustainability by minimizing waste and energy consumption. The PMo11V-catalyzed method exemplifies green chemistry through:

  • Catalyst Recyclability : PMo11V was recovered via centrifugation and reused, reducing chemical waste .

  • Solvent Efficiency : Ethanol’s dual role as solvent and reactant eliminated the need for additional solvents .

  • Mild Conditions : Room-temperature reactions (20°C) lowered energy demands compared to traditional thermal processes .

A scaled-up synthesis (10-fold increase) maintained an 89% yield, demonstrating feasibility for industrial production .

Comparative Analysis of Preparation Methods

Table 2: Comparison of Key Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Advantages
Conventional AcidH3PO4204085Simple setup
Potassium HSO4KHSO42–211.585Low polymerization
HPA-Catalyzed PMo11V20189High yield, recyclable catalyst
Green HPAPMo11V20187–89Sustainable, low energy

Data synthesized from .

The HPA-based method outperforms conventional approaches in yield, reaction time, and environmental impact. However, the higher cost of HPAs may limit their adoption in cost-sensitive industries.

Industrial-Scale Production Considerations

Scaling up this compound synthesis requires addressing:

  • Catalyst Cost : Bulk production of PMo11V could reduce expenses.

  • Process Integration : Continuous flow reactors may enhance efficiency and yield.

  • Byproduct Management : Efficient distillation and solvent recovery systems are essential for economic viability .

Patent highlights the importance of simplified equipment designs to reduce energy consumption during distillation.

Chemical Reactions Analysis

1,1-Diethoxy-3-methyl-2-butene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

1,1-Diethoxy-3-methyl-2-butene is primarily used as a precursor in the synthesis of various organic compounds. Its reactivity enables the formation of complex molecules through several types of chemical reactions:

  • Oxidation : The compound can be oxidized to produce aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution : The ethoxy groups can be replaced by other nucleophiles, facilitating the creation of new compounds.
  • Addition Reactions : It can undergo addition reactions with halogens or hydrogen halides to form various products .

Biochemical Applications

In biochemical contexts, this compound plays a crucial role in the synthesis of biologically active compounds:

  • Angular Pyranocoumarins : This compound is involved in synthesizing angular pyranocoumarins, which possess significant pharmacological properties.
  • 6-Cyano-2,2-dimethyl-2-H-1-benzopyran : Another important derivative synthesized from this compound that has potential therapeutic applications .

Cellular Effects and Mechanisms

The compound influences cellular functions by modulating metabolic pathways and enzyme activities. At varying dosages in animal models, it has been observed that:

  • Low doses exhibit minimal impact on cellular functions.
  • Higher doses can significantly alter metabolic pathways and enzyme activity.

Its molecular mechanism involves specific binding interactions with biomolecules, acting as either an inhibitor or an activator depending on the context .

Material Science Applications

In material science, this compound serves as a crosslinking agent for polymers. This application is particularly relevant in the development of materials with enhanced mechanical properties and thermal stability. The compound's ability to form stable crosslinked networks contributes to the durability and performance of polymeric materials .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

  • Synthetic Pathways : Research indicates its effectiveness in synthesizing complex organic molecules through innovative synthetic routes. For instance, a study demonstrated its use in producing 6-acetyl-2,2-dimethyl-2H-1-benzopyran with a yield of 71.3% under specific reaction conditions .
  • Pharmacological Studies : Investigations into its derivatives have shown potential anti-HIV properties. Specifically, analogues derived from this compound have been studied for their structure-activity relationships as anti-HIV agents .

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-3-methyl-2-butene involves its reactivity as an alkene. The double bond in the compound allows it to participate in various addition and substitution reactions. The ethoxy groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new compounds. The compound’s reactivity is influenced by the presence of the electron-donating ethoxy groups, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 1,1-diethoxy-3-methyl-2-butene with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Functional Group Key Structural Differences
This compound 1740-74-5 C₉H₁₈O₂ 158.24 53–58 (20 mmHg) 0.837 Acetal Two ethoxy groups at C1
1-Methoxy-3-methyl-3-butene 34752-58-4 C₆H₁₂O 100.16 Not reported Not reported Ether Single methoxy group at C1
1-Ethoxy-3-methyl-2-butene 22094-00-4 C₇H₁₂O 128.17 Not reported Not reported Ether Single ethoxy group at C1
3-Methyl-2-butenal diethyl acetal 540366 C₉H₁₈O₂ 158.24 Not reported Not reported Acetal Structural isomer (ethoxy positions)

Key Observations

Molecular Weight and Polarity :

  • The diethoxy acetal (158.24 g/mol) has a higher molecular weight than ether analogs like 1-methoxy-3-methyl-3-butene (100.16 g/mol) due to the additional ethoxy group .
  • Increased polarity from the acetal functional group contributes to higher boiling points compared to simple ethers.

Stability and Reactivity :

  • Acetals (e.g., this compound) are more stable under basic conditions but hydrolyze in acidic media, unlike ethers, which are generally inert to bases .
  • Structural isomers like 3-methyl-2-butenal diethyl acetal may exhibit different reactivity due to variations in substituent positioning .

Transport and Safety :

  • The diethoxy compound is classified as a flammable liquid (UN 3271), whereas halogenated analogs (e.g., 4-bromo-3-methoxy-1-butene) may face stricter regulations due to bromine content .

Biological Activity

1,1-Diethoxy-3-methyl-2-butene is a compound that has garnered interest in various fields of research, particularly in organic synthesis and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is an acetal derived from the reaction of 3-methyl-2-butenal with triethyl orthoformate. The synthesis typically involves the use of catalysts such as PMo11V, which significantly enhances the yield of the product. Table 1 summarizes various synthesis conditions and yields achieved with different catalysts.

CatalystYield (%)Reaction Time (h)
PMo11V891
PMo12701
PW12681

The use of these catalysts allows for efficient production of this compound, which serves as a precursor in various organic reactions, including the synthesis of optically active compounds .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as an intermediate in synthetic pathways. Its potential therapeutic applications are linked to its structural analogs and derivatives.

Estrogenic Activity

Research indicates that compounds related to this compound may exhibit estrogenic and antiestrogenic properties. For instance, studies have shown that certain derivatives can compete with estradiol for estrogen receptor binding, influencing cell proliferation in breast cancer models such as MCF-7 cells. The compound's ability to modulate estrogenic activity suggests potential applications in hormone-related therapies .

Neuroprotective Effects

In a study evaluating synthetic derivatives of natural compounds, it was found that certain formulations containing this compound could regulate α-synuclein aggregation—an important factor in neurodegenerative diseases like Parkinson's. This suggests that while the compound itself may not be directly therapeutic, its derivatives could play a significant role in developing treatments for neurodegenerative conditions .

Case Studies and Experimental Findings

Several studies have assessed the biological implications of compounds derived from or related to this compound:

  • Estrogen Receptor Modulation : In vitro assays demonstrated that certain analogs could inhibit or promote cell growth depending on their concentration and structure. For example, one study showed that a derivative acted as an antiestrogen at higher concentrations while promoting cell growth at lower doses .
  • Neuroprotective Studies : Synthetic derivatives were evaluated for their effects on dopaminergic cell viability in mouse models. Results indicated that these compounds could protect against neuroinflammation and maintain motor function without adverse effects on major organs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-diethoxy-3-methyl-2-butene, and how are yields influenced by reaction conditions?

  • Methodological Answer : The compound is synthesized via acetalization of 3-methyl-2-butenal with triethyl orthoformate. Catalysts such as Keggin heteropolyacids (e.g., PMo11V) significantly improve yields (up to 89%) compared to non-catalytic conditions (5%) . Key variables include catalyst selection, reaction time, and solvent polarity. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Characteristic peaks include ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for CH₂) and the vinyl proton (δ ~5.3 ppm) .
  • IR : Stretching vibrations for C-O (1050–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm acetal and alkene groups .
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the acetal group. Monitor for decomposition via periodic GC analysis, as moisture exposure can regenerate 3-methyl-2-butenal .

Advanced Research Questions

Q. How do structural modifications of Keggin-type catalysts (e.g., PMo12 vs. PMo11V) influence the efficiency of this compound synthesis?

  • Methodological Answer : Vanadium substitution in PMo11V enhances Brønsted acidity, accelerating proton transfer during acetalization. Comparative studies show PMo11V achieves 89% yield vs. 70% for PMo12 . Use temperature-programmed desorption (TPD) of NH₃ to quantify acid strength and correlate with catalytic performance .

Q. How can computational modeling (DFT, QSPR) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices for the α,β-unsaturated acetal system. Solvent effects (e.g., ethanol vs. DMF) are modeled using COSMO-RS to predict regioselectivity in Michael additions . Validate predictions experimentally via kinetic profiling .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies may arise from catalyst preparation (e.g., calcination temperature) or solvent purity. Replicate studies under controlled conditions (e.g., anhydrous ethanol, inert atmosphere) and characterize catalysts via XRD and BET surface area analysis. Statistical tools like Design of Experiments (DoE) can isolate critical variables .

Q. How does this compound serve as a precursor in enantioselective epoxidation, and what stereochemical outcomes are observed?

  • Methodological Answer : The compound’s electron-deficient alkene reacts with chiral oxaziridinium catalysts to form epoxides. Optimize enantiomeric excess (ee) by tuning catalyst chirality (e.g., Jacobsen’s Mn-salen complexes) and reaction temperature. Analyze ee via chiral HPLC or Mosher ester derivatization .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under pyrolytic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR identifies decomposition products (e.g., 3-methyl-2-butenal, ethanol). Kinetic studies using the Flynn-Wall-Ozawa method determine activation energy (Eₐ) for acetal cleavage .

Q. Methodological Notes

  • Catalytic Studies : Prioritize reproducibility by documenting catalyst synthesis protocols (e.g., heteropolyacid calcination steps) .
  • Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm significance of yield variations .
  • Safety Protocols : Adhere to GHS guidelines for flammable liquids (UN 3271); use explosion-proof equipment during large-scale reactions .

Properties

IUPAC Name

1,1-diethoxy-3-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUKGEREDDIOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410564
Record name 1,1-Diethoxy-3-methyl-2-butene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-74-5
Record name 1,1-Diethoxy-3-methyl-2-butene
Source EPA DSSTox
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Record name 1,1-Diethoxy-3-methyl-2-butene
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Synthesis routes and methods I

Procedure details

Bull. Soc. Fr. 1965, 1007-1014 discloses the use of phosphoric acid. 3-Methyl-2-butenal is stirred with ethanol, triethyl orthoformate and phosphoric acid at room temperature for 40 hours. The reaction mixture is then taken up in ether, washed with 0.5 N aqueous ammonia and dried over sodium sulfate. Subsequent distillation affords 3-methyl-2-butenal diethyl acetal in a yield of 65%.
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Synthesis routes and methods II

Procedure details

0.1 Part of the reaction product, 1.74 parts of benzene, and 0.00018 part of benzoic acid were charged into a sealed tube, and reacted at 250°C. for 10 minutes. The product was subjected to gas chromatography analysis. It was thus confirmed that 3,7,11,15,19-pentamethyl-2,6-eicosadienal was obtained at the selectivity of 69.5% to the originally fed β-methyl-crotonaldehyde diethylacetal. The analytical value of the resulting acetal and aldehyde is shown in Table 16.
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3,7,11,15,19-pentamethyl-2,6-eicosadienal
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Synthesis routes and methods III

Procedure details

Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar was charged with abs. ethanol (52 mL, 892 mmol, 5.0 eq). The flask was cooled to 4° C. (internal) in an ice bath. Triethyl orthoformate (29.7 mL, 178 mmol, 1.0 eq) was added followed by 3-methyl-2-butenal (17.2 mL, 178 mmol, 1.0 eq). The resulting clear, colorless solution was further cooled to 2° C. (internal). Potassium hydrogen sulfate (1.277 g, 9.38 mmol, 0.05 eq) was then added in one portion, resulting in an immediate exotherm to 10° C. The heterogeneous mixture was allowed to warm to 21° C. (internal) over 45 minutes (within 20 minutes, the mixture became slightly cloudy) and then stirred for an additional 15 minutes. The reaction mixture was then filtered and the remaining solid rinsed with abs. ethanol (5 mL). To the resulting clear, colorless solution was added anhydrous potassium carbonate (2.615 g, 18.92 mmol). The mixture was stirred for one hour before filtering off the potassium carbonate. The solid was rinsed with abs. ethanol (5 mL) and the filtrate was vacuum distilled (172 mm Hg) through a Vigereux column (13.5 cm) to produce 24.14 g (85% yield) of the title compound (boiling point 115°-119° C.).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1-Diethoxy-3-methyl-2-butene
1,1-Diethoxy-3-methyl-2-butene
1,1-Diethoxy-3-methyl-2-butene
1,1-Diethoxy-3-methyl-2-butene
1,1-Diethoxy-3-methyl-2-butene
1,1-Diethoxy-3-methyl-2-butene

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